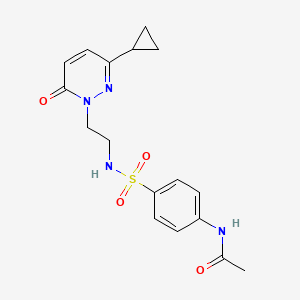

N-(4-(N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

This compound is a sulfonamide-acetamide hybrid featuring a pyridazinone core substituted with a cyclopropyl group. Its structure integrates a sulfamoyl ethyl linker bridging a phenylacetamide moiety and the pyridazinone ring. The cyclopropyl group confers steric and electronic effects that modulate reactivity and binding interactions, making it a candidate for therapeutic applications, particularly in enzyme inhibition (e.g., PRMT5-substrate adaptor interactions) . Pyridazinone derivatives are known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and kinase-modulating activities. The acetamide-sulfonamide architecture enhances solubility and bioavailability compared to simpler pyridazinone derivatives .

Properties

IUPAC Name |

N-[4-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-12(22)19-14-4-6-15(7-5-14)26(24,25)18-10-11-21-17(23)9-8-16(20-21)13-2-3-13/h4-9,13,18H,2-3,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCPAHPWWZMXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound consists of a pyridazinone core integrated with a cyclopropyl group, an acetamide moiety, and a sulfamoyl phenyl group. Its molecular formula is , with a molecular weight of approximately 366.4 g/mol. The structural complexity contributes to its unique biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives and diketones.

- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions.

- Sulfamoylation : Attachment of the sulfamoyl group to the phenyl ring.

- Acetamide Formation : Final reaction to incorporate the acetamide moiety.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways related to disease processes.

Therapeutic Applications

The compound's biological activities suggest potential applications in treating:

- Cancer : As an enzyme inhibitor, it may help in targeting tumor growth mechanisms.

- Inflammatory Disorders : Its ability to modulate inflammatory pathways positions it as a candidate for conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)acetamide are benchmarked against three classes of analogs:

Pyridazinone Derivatives with Halogen Substituents

- Example : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

- Structural Differences : Replaces cyclopropyl with dichloro substituents and incorporates an azepane-sulfonyl group.

- Impact on Activity : Dichloro substitution enhances electrophilicity, improving enzyme inhibition (e.g., PRMT5 IC₅₀ values < 100 nM) but reduces metabolic stability due to higher lipophilicity. The azepane group increases molecular weight (~530 Da vs. ~420 Da for the cyclopropyl analog) and may hinder blood-brain barrier penetration .

- Synthesis : Prepared via acid chloride coupling with anilines (79% yield) , whereas the cyclopropyl analog likely requires cyclopropanation steps, complicating synthesis.

Sulfonamide-Acetamide Hybrids with Aromatic Linkers

- Example: N-(4-(N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide () Structural Differences: Uses a naphthol-phenylmethyl linker instead of the pyridazinone-ethyl chain. ~2.8 for the pyridazinone analog). Biological assays show weaker enzyme inhibition (IC₅₀ > 1 µM) due to reduced hydrogen-bonding capacity .

Sulfonamide Derivatives with Heterocyclic Motifs

- Example: N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide () Structural Differences: Replaces pyridazinone with a tetrahydronaphthalenone ring. Pharmacokinetic Profile: The saturated naphthalenone ring improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) but diminishes target affinity (Ki ~500 nM vs. ~50 nM for pyridazinone analogs) due to reduced planar rigidity .

Data Tables

Research Findings and Implications

- Target Compound Advantages :

- Limitations: Synthetic complexity (cyclopropanation steps) lowers scalability compared to dichloro analogs . Limited data on in vivo toxicity necessitates further preclinical profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.